Unveiling the Mechanism of Action of BI-7273: A Technical Guide
Unveiling the Mechanism of Action of BI-7273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-7273 is a potent and selective dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex. By binding to the acetyl-lysine reading pockets of these bromodomains, BI-7273 disrupts their function in recruiting the SWI/SNF complex to chromatin. This inhibitory action leads to significant downstream effects on gene transcription, most notably the suppression of the MYC oncogene, which is crucial for the proliferation of certain cancer cells, particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action of BI-7273, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its impact on cellular signaling pathways.
Core Mechanism of Action: Inhibition of BRD7 and BRD9
BI-7273 exerts its effects by competitively binding to the bromodomains of BRD7 and BRD9. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key step in the recruitment of the SWI/SNF chromatin remodeling complex to specific genomic loci. By occupying this binding pocket, BI-7273 prevents the interaction between BRD7/9 and acetylated histones, thereby inhibiting the proper localization and function of the SWI/SNF complex.[1][2] This disruption of chromatin remodeling leads to alterations in gene expression, ultimately impacting cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular effects of BI-7273.
Table 1: Biochemical Activity of BI-7273
| Target | Assay Type | Parameter | Value (nM) |
| BRD9 | AlphaScreen | IC50 | 19[1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 0.75[1] |
| BRD7 | AlphaScreen | IC50 | 117[1] |
| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd | 0.3[1] |
| BRD4 | AlphaScreen | IC50 | >100,000 |
| CECR2 | - | Kd | 8.8[1] |
| BRPF1 | - | Kd | 210[1] |
| BRD1 | - | Kd | 2600[1] |
| CREBBP | - | Kd | 8600[1] |
| EP300 | - | Kd | 10000[1] |
| FALZ | - | Kd | 850[1] |
| TAF1(2) | - | Kd | 1000[1] |
| TAF1L(2) | - | Kd | 1200[1] |
Table 2: Cellular Activity of BI-7273
| Cell Line | Assay Type | Parameter | Value (nM) |
| EOL-1 (AML) | Cell Proliferation | EC50 | 1400[1] |
| U2OS | FRAP | Active Concentration | 1000[1] |
Signaling Pathway Perturbation
The primary signaling pathway affected by BI-7273 is the transcriptional regulation mediated by the SWI/SNF complex. A critical downstream target of this pathway is the MYC oncogene. In AML cells, BRD9 is required to maintain the expression of MYC. By inhibiting BRD9, BI-7273 leads to a significant downregulation of MYC transcription, which in turn suppresses cell proliferation and promotes differentiation.
Caption: Mechanism of Action of BI-7273 and Experimental Workflow.
Experimental Protocols
AlphaScreen Assay for BRD9 Inhibition
This protocol outlines a method to determine the IC50 of BI-7273 against BRD9.
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Materials:
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Recombinant His-tagged BRD9 protein
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Biotinylated acetylated histone H4 peptide
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Streptavidin-coated Donor beads
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Nickel Chelate Acceptor beads
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Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
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BI-7273 serially diluted in DMSO
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384-well white opaque microplates
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Procedure:
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Add 5 µL of assay buffer containing 15 nM His-BRD9 to each well.
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Add 50 nL of BI-7273 dilutions or DMSO (control) to the respective wells.
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Incubate for 15 minutes at room temperature.
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Add 5 µL of assay buffer containing 15 nM biotinylated histone H4 peptide to all wells.
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Incubate for 15 minutes at room temperature.
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Add 5 µL of a 1:1 mixture of Donor and Acceptor beads (20 µg/mL each in assay buffer).
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Incubate for 60 minutes at room temperature in the dark.
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Read the plate on an AlphaScreen-compatible plate reader.
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Calculate IC50 values by fitting the data to a four-parameter logistic equation.
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Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity (Kd) of BI-7273 to BRD9.
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Materials:
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Purified recombinant BRD9 protein
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BI-7273
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ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl
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Isothermal Titration Calorimeter
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Procedure:
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Dialyze the BRD9 protein against the ITC buffer overnight.
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Dissolve BI-7273 in the final dialysis buffer.
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Degas both protein and ligand solutions before use.
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Load the sample cell with 20 µM BRD9 protein.
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Load the injection syringe with 200 µM BI-7273.
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Set the experiment temperature to 25°C.
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Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.
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Analyze the data using the instrument's software, fitting to a one-site binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).
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Fluorescence Recovery After Photobleaching (FRAP)
This protocol is for assessing the target engagement of BI-7273 in live cells.
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Materials:
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U2OS cells
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Plasmid encoding GFP-tagged BRD9
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Transfection reagent
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Confocal microscope with a high-power laser for photobleaching
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BI-7273
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Procedure:
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Seed U2OS cells on glass-bottom dishes.
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Transfect the cells with the GFP-BRD9 plasmid.
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Allow 24-48 hours for protein expression.
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Treat the cells with 1 µM BI-7273 or DMSO (control) for 2 hours.
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Identify a cell expressing GFP-BRD9 in the nucleus.
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Acquire a pre-bleach image.
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Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser pulse.
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Acquire a time-series of images to monitor the fluorescence recovery in the bleached ROI.
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Quantify the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t1/2) and the mobile fraction. An increase in the mobile fraction and a decrease in t1/2 indicate displacement of GFP-BRD9 from chromatin by BI-7273.
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AML Cell Proliferation Assay
This protocol measures the effect of BI-7273 on the proliferation of AML cells.
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Materials:
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EOL-1 (or other suitable AML) cells
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RPMI-1640 medium supplemented with 10% FBS
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BI-7273
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Cell viability reagent (e.g., CellTiter-Glo)
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96-well white-walled, clear-bottom plates
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Procedure:
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Seed EOL-1 cells at a density of 5,000 cells per well in 100 µL of medium.
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Add serial dilutions of BI-7273 or DMSO (control) to the wells.
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Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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Allow the plate to equilibrate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate EC50 values by normalizing the data to the DMSO control and fitting to a dose-response curve.
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Western Blot for MYC Expression
This protocol is for detecting changes in MYC protein levels following BI-7273 treatment.
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Materials:
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AML cells (e.g., MV4-11)
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BI-7273
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against c-MYC
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Procedure:
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Treat AML cells with BI-7273 or DMSO for 24-48 hours.
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Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
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Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
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Conclusion
BI-7273 is a valuable chemical probe for studying the biological roles of BRD7 and BRD9. Its mechanism of action, centered on the inhibition of the acetyl-lysine binding function of these bromodomains, leads to the disruption of SWI/SNF complex recruitment and the subsequent downregulation of key oncogenes like MYC. This makes BI-7273 a promising tool for investigating novel therapeutic strategies in cancers dependent on SWI/SNF complex function, particularly acute myeloid leukemia. The experimental protocols provided in this guide offer a robust framework for the further characterization and application of this potent and selective inhibitor.
